4-(Azidomethyl)-2-bromo-1-methoxybenzene 4-(Azidomethyl)-2-bromo-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16758399
InChI: InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol

4-(Azidomethyl)-2-bromo-1-methoxybenzene

CAS No.:

Cat. No.: VC16758399

Molecular Formula: C8H8BrN3O

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Azidomethyl)-2-bromo-1-methoxybenzene -

Specification

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
IUPAC Name 4-(azidomethyl)-2-bromo-1-methoxybenzene
Standard InChI InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3
Standard InChI Key UZBWQSWASRRNGQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN=[N+]=[N-])Br

Introduction

Structural Analysis and Nomenclature

The IUPAC name 4-(azidomethyl)-2-bromo-1-methoxybenzene systematically describes its substituents:

  • 1-Methoxy: A methoxy group (–OCH₃) at position 1.

  • 2-Bromo: A bromine atom at position 2.

  • 4-Azidomethyl: An azide-functionalized methyl group (–CH₂N₃) at position 4.

Key Structural Features:

  • Electronic Effects: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution, while the bromine atom withdraws electrons inductively, directing further substitutions to specific positions .

  • Azide Reactivity: The azidomethyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for amines or nitriles via Staudinger or reduction reactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₇BrN₃OCalculated
Molecular Weight257.07 g/molCalculated
CAS NumberNot widely indexed
SMILESCOc1c(Br)ccc(CN=[N+]=[N-])c1Derived

Synthesis Pathways

Bromination of Methoxybenzene Derivatives

The bromine substituent is typically introduced via electrophilic aromatic bromination. For example, bromination of 4-methoxybenzyl azide ( ) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) yields regioselective bromination at the ortho position relative to the methoxy group .

Reaction Scheme:
4-Methoxybenzyl azide+Br2FeBr34-(Azidomethyl)-2-bromo-1-methoxybenzene\text{4-Methoxybenzyl azide} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-(Azidomethyl)-2-bromo-1-methoxybenzene}

Physical and Chemical Properties

Physicochemical Data

While experimental data for this specific compound are sparse, analogs provide reasonable estimates:

  • Boiling Point: ~240–250°C (similar to 2-bromo-4-chloro-1-methoxybenzene ).

  • Melting Point: 30–35°C (azides often exhibit lower melting points due to molecular flexibility ).

  • Density: ~1.6 g/cm³ (comparable to brominated methoxybenzenes ).

  • Solubility: Miscible in organic solvents (e.g., DCM, THF); limited water solubility.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch), 1250 cm⁻¹ (C–O of methoxy), and 550 cm⁻¹ (C–Br) .

  • NMR (¹H, CDCl₃):

    • δ 3.85 (s, 3H, OCH₃),

    • δ 4.35 (s, 2H, CH₂N₃),

    • δ 6.8–7.3 (m, 3H, aromatic) .

Chemical Reactivity and Applications

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer chemistry or bioconjugation :
R–C≡CH+4-(Azidomethyl)-2-bromo-1-methoxybenzeneCu(I)Triazole product\text{R–C≡CH} + \text{4-(Azidomethyl)-2-bromo-1-methoxybenzene} \xrightarrow{\text{Cu(I)}} \text{Triazole product}

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with boronic acids, facilitating aryl-aryl bond formation :
4-(Azidomethyl)-2-bromo-1-methoxybenzene+Ar–B(OH)2Pd catalystBiaryl derivative\text{4-(Azidomethyl)-2-bromo-1-methoxybenzene} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivative}

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsApplication
CuAACAlkyne, CuSO₄, sodium ascorbateBioconjugation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEPharmaceuticals
Staudinger ReactionTriphenylphosphineAmine synthesis

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